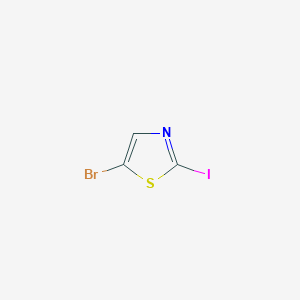

5-Bromo-2-iodothiazole

Vue d'ensemble

Description

Synthesis Analysis

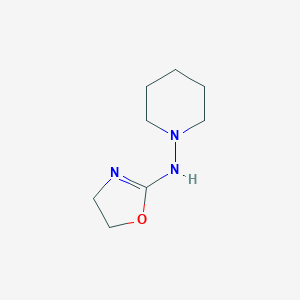

The synthesis of 5-Bromo-2-iodothiazole and related compounds involves strategic halogenation and cyclization steps. A method for synthesizing halogenated tetrahydrofurans, which are structurally related to 5-Bromo-2-iodothiazole, employs N-alkenoxythiazole-2(3H)-thiones as intermediates. These intermediates, upon photolysis in the presence of appropriate trapping reagents, facilitate the formation of bromo- and iodo-substituted compounds through alkoxyl radical cyclization and halogen trapping (Hartung et al., 2003).

Molecular Structure Analysis

The structure of 5-Bromo-2-iodothiazole and its derivatives has been elucidated using various spectroscopic and crystallographic techniques. For instance, the structural characterization of bromo- and iodo-substituted pyrimidine compounds, which share a halogen substitution pattern similar to 5-Bromo-2-iodothiazole, was achieved using X-ray diffraction analysis. This analysis provides insight into the molecular geometry and electronic structure of such compounds (Goodby et al., 1996).

Chemical Reactions and Properties

5-Bromo-2-iodothiazole participates in a variety of chemical reactions, leveraging its halogen atoms for further functionalization. For example, 5-bromo-2-iodopyrimidine, a compound analogous to 5-Bromo-2-iodothiazole, has been utilized in selective palladium-catalyzed cross-coupling reactions. This demonstrates the compound's utility in forming carbon-carbon bonds, a fundamental process in organic synthesis (Goodby et al., 1996).

Applications De Recherche Scientifique

Application 1: Use in Chemistry Research

- Summary of the Application : 5-Bromo-2-iodothiazole is used as a building block in biochemical research .

- Results or Outcomes : The outcomes of using 5-Bromo-2-iodothiazole in this context are not specified in the source .

Application 2: Use in Biological Activity Research

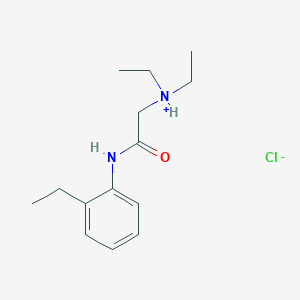

- Summary of the Application : A series of hydrazones based on hydrazides of o- and p-hydroxybenzoic acids have been prepared. N-(5-Bromo-2-hydroxybenzylidene)-4-hydroxybenzohydrazide has been studied .

- Methods of Application or Experimental Procedures : The molecule of N-(5-Bromo-2-hydroxybenzylidene)-4-hydroxybenzohydrazide forms a hydrogen bond with a solvating ethanol molecule .

- Results or Outcomes : The biological activity of the synthesized hydrazones towards cathepsin E and (or) elastase of human neutrophils has been determined .

Application 3: Synthesis of Isothiazole Compounds

- Summary of the Application : 5-Bromo-2-iodothiazole is used in the synthesis of isothiazole compounds .

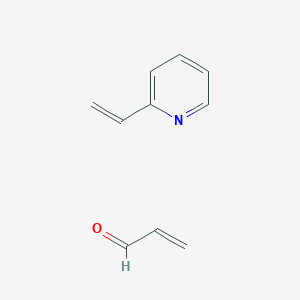

- Methods of Application or Experimental Procedures : The synthesis involves ammonium thiocyanate-promoted simple, rapid, and eco-friendly neat synthesis of isothiazoles . A valuable synthetic route of β-enaminones is also documented during the mechanistic investigation of isothiazole formation .

- Results or Outcomes : The outcomes of using 5-Bromo-2-iodothiazole in this context are not specified in the source .

Application 4: Manufacturing of Therapeutic SGLT2 Inhibitors

- Summary of the Application : 5-Bromo-2-iodothiazole is used in the manufacturing of therapeutic SGLT2 inhibitors .

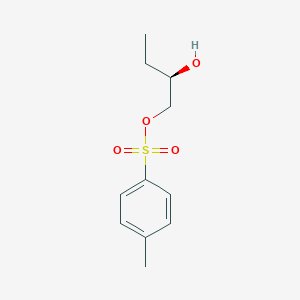

- Methods of Application or Experimental Procedures : The preparation involves a six-step process, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

- Results or Outcomes : The preparation was run successfully on approximately 70kg/batch with the total yield of 24% .

Application 5: Synthesis of Isothiazole Compounds

- Summary of the Application : 5-Bromo-2-iodothiazole is used in the synthesis of isothiazole compounds .

- Methods of Application or Experimental Procedures : The synthesis involves ammonium thiocyanate-promoted simple, rapid, and eco-friendly neat synthesis of isothiazoles . A valuable synthetic route of β-enaminones is also documented during the mechanistic investigation of isothiazole formation .

- Results or Outcomes : The outcomes of using 5-Bromo-2-iodothiazole in this context are not specified in the source .

Application 6: Manufacturing of Therapeutic SGLT2 Inhibitors

- Summary of the Application : 5-Bromo-2-iodothiazole is used in the manufacturing of therapeutic SGLT2 inhibitors .

- Methods of Application or Experimental Procedures : The preparation involves a six-step process, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

- Results or Outcomes : The preparation was run successfully on approximately 70kg/batch with the total yield of 24% .

Safety And Hazards

Propriétés

IUPAC Name |

5-bromo-2-iodo-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrINS/c4-2-1-6-3(5)7-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYEQBVRCNVCFOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrINS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10546085 | |

| Record name | 5-Bromo-2-iodo-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-iodothiazole | |

CAS RN |

108306-64-5 | |

| Record name | 5-Bromo-2-iodo-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-iodo-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3R,4S,5R,8S,9S,12R)-12-[(2S,3S,6R,8S,9R)-3,9-Dimethyl-8-[(3S)-3-methyl-4-oxopentyl]-1,7-dioxaspiro[5.5]undecan-2-yl]-5,9-dihydroxy-4-methoxy-2,8-dimethyl-7-oxotridecan-3-yl] (3R)-3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate](/img/structure/B25375.png)

![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1S-exo)-(9CI)](/img/structure/B25397.png)